molecular formula C20H12N2Na2O8S2 B1492440 Pontacyl Violet 6R CAS No. 5850-63-5

Pontacyl Violet 6R

Cat. No. B1492440
CAS RN: 5850-63-5
M. Wt: 518.4 g/mol
InChI Key: UKAUHDJTJXBRST-UHFFFAOYSA-L
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Description

Pontacyl Violet 6R, also known by its chemical name of 4-(Dimethylamino)benzaldehyde, is a type of organic pigment used in a variety of applications . It is a synthetic, organic indigo dye that is produced by condensing a number of different synthesized chemicals . It is a bright blue-violet color and is used to dye cotton and other natural fabrics . It is a robust dye that is resistant to fading and washing .


Molecular Structure Analysis

The molecular formula of Pontacyl Violet 6R is C20H12N2Na2O8S2 . It is an anionic monomeric pigment, which means it has undergone polymerization . The exact molecular structure is not provided in the sources retrieved.


Chemical Reactions Analysis

Pontacyl Violet 6R is highly soluble in water and other polar solvents . It is also known to be a particularly good choice for dyeing denim, as it gives jeans a deep blue-violet color . The dye is also popular for tie-dyeing, as the bright color stands out against the fabric and the dye is very resistant to fading .


Physical And Chemical Properties Analysis

Pontacyl Violet 6R is a gray to dark purple to black powder to crystal . It has a molecular weight of 518.43 . It has a maximum absorption wavelength of 540 nm in water .

Scientific Research Applications

Staining in Biological Research

Pontacyl Violet 6R has been found effective as a nuclear stain in both animal and plant tissues. In plant biology, it has been specifically used for rapid nuclear staining in studies related to pollen germination, fertilization, and embryo sac development (Carmichael, Sherman, & Schank, 1970). Additionally, Pontacyl Violet 6R, along with other dyes, was identified as an excellent biological stain for textile applications, particularly for staining nuclei when used with chrome salts mordanting (Wood & Green, 1958).

Potential Therapeutic Applications

Pontacyl Violet 6R has shown promising results in therapeutic research. A study reported the interaction of Pontacyl Violet 6R with the exoribonuclease (ExoN) enzyme of SARS-CoV-2, suggesting its potential as a drug target for antiviral treatment. This interaction is characterized by strong binding stabilized through hydrogen bonds and hydrophobic interactions (Munaweera & Hu, 2021).

Applications in Water Resources Research

Pontacyl Violet 6R has been used in water resources research, specifically as a tracer in evapotranspiration studies. It helped in tracing the movement of water in woody phreatophytes, offering a rapid method for studying water source, movement, and disposal in these plants (Robinson & Donaldson, 1967).

Photocatalytic Applications

In photocatalysis, Pontacyl Violet 6R has been involved in studies exploring the degradation of dyes. For instance, a study on the photocatalytic degradation of Crystal Violet, a triphenyl methane dye, utilized silver ion-doped TiO2. This research provides insights into the effectiveness of such dyes in environmental applications (Sahoo, Gupta, & Pal, 2005).

Safety And Hazards

Pontacyl Violet 6R can cause skin irritation and serious eye irritation . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling .

Future Directions

Pontacyl Violet 6R is widely used in the textile industry and is known for its excellent colorfastness and vibrancy . It is an economical dye that is easy to use and is available in a variety of shades . It has also been identified as a potential drug target for antiviral treatment against SARS-CoV-2 , which opens up new avenues for research and application.

properties

IUPAC Name

disodium;4,5-dihydroxy-3-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O8S2.2Na/c23-16-10-13(31(25,26)27)8-12-9-17(32(28,29)30)19(20(24)18(12)16)22-21-15-7-3-5-11-4-1-2-6-14(11)15;;/h1-10,23-24H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAUHDJTJXBRST-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pontacyl Violet 6R

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
ML Wood, JA Green - Stain Technology, 1958 - Taylor & Francis
… Two of these, pontacyl blue black SX and pontacyl violet 6R, were nuclear stains, the best results being obtained after mordanting with chrome salts The third dye, luxol fast yellow TN, …
Number of citations: 0 www.tandfonline.com
R Munaweera, YS Hu - Frontiers in Chemistry, 2021 - frontiersin.org
… From previously identified DEDDh/DEEDh subfamily nuclease inhibitors, our results revealed strong binding of pontacyl violet 6R (PV6R) at the catalytic active site of ExoN. The binding …
Number of citations: 0 www.frontiersin.org
JW Carmichael, WB Sherman… - Journal of the American …, 1970 - journals.ashs.org
… pontacyl violet 6R to be a very effective and rapid nuclear stain. In addition to intensely staining the nucleolus and chromosomes of plant cells, pontacyl violet 6R … Pontacyl violet 6R was …
Number of citations: 0 journals.ashs.org
K Abbott, RD Salter, PA Keyel - The Journal of Immunology, 2016 - journals.aai.org
… When we treated murine macrophages with the Dnase1L3 inhibitors Fmoc-D-cyclohexylalanine (FCA) or pontacyl violet 6R (PV), HMGB1 and IL-1β release were inhibited following …
Number of citations: 0 journals.aai.org
Y Yamada, T Fujii, R Ishijima, H Tachibana… - Bioorganic & medicinal …, 2011 - Elsevier
… -3H-xanthen-9-yl)-benzoic acid (DR396), Pontacyl Violet 6R (PV6R), and Fmoc-D-Cha-OH (… Pontacyl Violet 6R was parched from Tokyo Kasei Kogyo Co., Ltd. Monoclonal anti-HMGB1 …
Number of citations: 0 www.sciencedirect.com
EW Rice - Analytical biochemistry, 1962 - Elsevier
… ferric saIicylate (6) and an acidic solution of the dye Pontacyl violet 6R (7). Neither of … are those of ferric salicylate (6) and Pontacyl violet 6R (7)) respectively. Numerous standardizations …
Number of citations: 0 www.sciencedirect.com
CJ Watson, H Violet - American Journal of Clinical Pathology, 1947 - academic.oup.com
In part V of the present series of papers, a simple method was described8 for the quantitative recording of the Ehrlich reaction, as carried out with urine and feces. This method may be …
Number of citations: 0 academic.oup.com
AE Bedrick - Stain Technology, 1964 - Taylor & Francis
… Wood and Green (1958, 1959) studied the staining properties of three textile dyes: Pontacyl blue black SX, Pontacyl violet 6R and Luxol fast yellow TN. De Almeida (1960) found that …
Number of citations: 0 www.tandfonline.com
MM Ngwe Tun, K Morita, T Ishikawa, S Urata - Viruses, 2021 - mdpi.com
… Chemical structure of aurintricarboxylic acid (ATA) and pontacyl violet 6R (PV6R), and their … Chemical structure of aurintricarboxylic acid (ATA) and pontacyl violet 6R (PV6R), and their …
Number of citations: 0 www.mdpi.com
RJ Henry, N Chiamori, SL Jacobs… - Proceedings of the …, 1960 - journals.sagepub.com
A method for determination of ceruloplasmin in serum is presented in which rate of oxidation of p-phenylenediamine is measured spectrophotometrically or photometrically. Correction …
Number of citations: 0 journals.sagepub.com

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